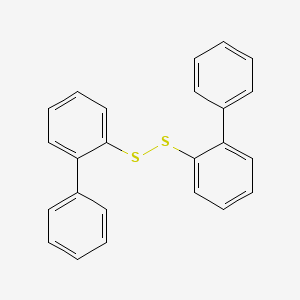

2-Biphenylyl disulfide

Description

Context within Organosulfur Chemistry and Biaryl Systems

Organosulfur compounds, organic molecules containing sulfur, are ubiquitous in nature and play crucial roles in biochemistry and industry. wikipedia.org The disulfide bond (S-S) is a key functional group within this class, notably providing structural stability to proteins through links between cysteine residues. researchgate.netwikipedia.org 2-Biphenylyl disulfide is a specific type of diaryl disulfide, which are compounds where two aryl (aromatic ring) groups are connected by a disulfide bridge. pnas.org

The biaryl motif, characterized by two directly connected aromatic rings, is a privileged structure in many pharmaceuticals and functional organic materials. acs.org The synthesis of biaryl derivatives has been a subject of intense research for over a century, with methods like the Wurtz-Fittig, Ullmann, and Suzuki-Miyaura reactions being historically significant. rsc.org this compound incorporates this biaryl framework, making its chemistry relevant to the development of new synthetic methodologies for these important molecular architectures.

Significance of the Disulfide Linkage in Aromatic Systems

The disulfide linkage is a dynamic and reactive functional group. It can be cleaved under both reductive and oxidative conditions. acs.orgwikipedia.org This reactivity is central to its role in various chemical transformations.

The C–S–S–C core of most organic disulfides, including aromatic ones, is non-planar, with a dihedral angle approaching 85-90 degrees. wikipedia.orgwikipedia.org The sulfur-sulfur bond has a typical length of about 2.05 Å and a bond dissociation energy of around 60 kcal/mol (251 kJ mol⁻¹). wikipedia.org

In the context of aromatic systems like this compound, the disulfide bond can participate in reactions such as thiol-disulfide exchange, where a thiolate group displaces one of the sulfur atoms. wikipedia.orglibretexts.org This process is fundamental in biological systems and has applications in dynamic combinatorial chemistry. pnas.orgrsc.org

Furthermore, the disulfide bond can be a precursor to other sulfur-containing functional groups. For instance, oxidation of disulfides can lead to thiosulfinates (R-S(O)-S-R) and thiosulfonates (R-S(O)₂-S-R). wikipedia.org Halogenation can cleave the S-S bond to form sulfenyl halides. wikipedia.org

Overview of Key Academic Research Trajectories for this compound

Academic research involving this compound has primarily focused on its utility as a starting material for the synthesis of more complex heterocyclic compounds, particularly dibenzothiophenes. Dibenzothiophenes are important scaffolds in pharmaceuticals and organic electronics. acs.org

A significant research trajectory has been the palladium-catalyzed synthesis of dibenzothiophenes from 2-biphenylyl disulfides. researchgate.netelsevierpure.com This method involves a C-H functionalization process and is notable for not requiring additional metal oxidants, bases, or ligands. researchgate.netelsevierpure.com The reaction proceeds by the insertion of palladium(0) into the S-S bond. acs.org

Another area of investigation is the use of more environmentally friendly or "greener" methods for these transformations. Research has explored the use of molecular iodine as an economical and ecological oxidant for the direct preparation of dibenzothiophenes from 2-biphenylyl disulfides. lookchem.com

The precursor to this compound, 2-biphenylthiol, is also a key intermediate. Studies have shown that 2-biphenylthiol can be oxidized to this compound, which then serves as an intermediate in the synthesis of dibenzothiophenes. acs.org For example, dimethyl sulfoxide (B87167) (DMSO) can act as an oxidant in this process, often in the presence of a palladium catalyst. acs.orgnih.govfigshare.com

Recent research has also explored nickel-catalyzed reductive cross-coupling reactions of diaryl disulfides with aryl bromides, which proceed via an unusual C-S bond cleavage to form biaryls. rsc.org This highlights the versatile reactivity of the disulfide bond and its potential for forming carbon-carbon bonds.

Interactive Data Tables

Below are interactive tables summarizing key information related to this compound and its precursors and products.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₁₈S₂ | lookchem.com |

| Molecular Weight | 370.539 g/mol | lookchem.com |

| Boiling Point | 521.5°C at 760mmHg | lookchem.com |

| Flash Point | 298.4°C | lookchem.com |

| Density | 1.24 g/cm³ | lookchem.com |

Table 2: Key Reactions of this compound

| Reaction Type | Reagents/Catalysts | Product(s) | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cyclization | PdCl₂/DMSO | Dibenzothiophenes | researchgate.netelsevierpure.com |

| Iodine-Mediated Cyclization | Molecular Iodine | Dibenzothiophenes | lookchem.com |

| Oxidation of Precursor | 2-Biphenylthiol, DMSO | This compound | acs.org |

| Reductive Cross-Coupling | Aryl bromides, Ni catalyst, Mg, LiCl | Biaryls | rsc.org |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Biphenylthiol |

| Dibenzothiophene (B1670422) |

| Dimethyl sulfoxide |

| Diphenyl disulfide |

| Thiosulfinate |

| Thiosulfonate |

| Phenylsulfenyl chloride |

| Cysteine |

| Glutathione (B108866) |

| β-mercaptoethanol |

| Dithiothreitol |

| 2-Bisbiphenylyldisulfid |

| (Phenyldisulfanyl)benzene |

Structure

3D Structure

Properties

CAS No. |

19813-97-9 |

|---|---|

Molecular Formula |

C24H18S2 |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

1-phenyl-2-[(2-phenylphenyl)disulfanyl]benzene |

InChI |

InChI=1S/C24H18S2/c1-3-11-19(12-4-1)21-15-7-9-17-23(21)25-26-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |

InChI Key |

JKPTZWVDCSARTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2SSC3=CC=CC=C3C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Biphenylyl Disulfide and Its Analogues

General Oxidative Coupling Approaches for Diaryldisulfides

The synthesis of diaryl disulfides, including 2-biphenylyl disulfide, is most commonly achieved through the oxidative coupling of the corresponding aryl thiols. This transformation is fundamental in organosulfur chemistry, and numerous methods have been developed to facilitate this reaction with high efficiency and selectivity.

A prevalent and straightforward method involves the use of dimethyl sulfoxide (B87167) (DMSO) as an oxidant. tandfonline.combiolmolchem.com This procedure allows for the high-yield oxidative coupling of aryl thiols at room temperature under neutral conditions, producing the symmetrical diaryl disulfide, dimethyl sulfide, and water as the only byproducts. tandfonline.com The reaction can also be conducted under acidic conditions by using DMSO in the presence of hydroiodic acid (HI). biolmolchem.combiolmolchem.com

Another environmentally benign approach utilizes hydrogen peroxide as the oxidant in the presence of a catalytic amount of an iodide source, such as sodium iodide or elemental iodine. organic-chemistry.orgorganic-chemistry.org This method is mild and efficient for a broad range of thiols, including alkyl, aryl, and heterocyclic substrates, and can even be performed under solvent-free conditions. organic-chemistry.org

Other notable methods include the use of Bobbitt's salt, which offers high chemoselectivity, and organodiselenide-catalyzed aerobic oxidation, which proceeds without the need for additional reagents or additives. organic-chemistry.org The choice of method often depends on the substrate's functional group tolerance, desired reaction conditions, and environmental considerations.

Table 1: Comparison of General Oxidative Coupling Methods for Diaryl Disulfides

| Oxidant/Catalyst System | Key Features | Typical Conditions | Reference(s) |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Simple, high yields, neutral conditions | Room temperature, stoichiometric amounts | tandfonline.com |

| DMSO / HI | Acidic conditions, good to excellent yields | Room temperature | biolmolchem.combiolmolchem.com |

| H₂O₂ / Iodide | Mild, environmentally benign, catalytic | Room temperature, can be solvent-free | organic-chemistry.orgorganic-chemistry.org |

| Bobbitt's Salt | Highly chemoselective | Not specified | organic-chemistry.org |

| Organodiselenide / Air | Aerobic, no additional reagents | Not specified | organic-chemistry.org |

Targeted Synthesis of Symmetrically Substituted 2-Biphenylyl Disulfides

The targeted synthesis of symmetrical this compound, bis(biphenyl-2-yl) disulfide, primarily relies on the oxidative dimerization of 2-biphenylthiol. The general methods described previously are fully applicable. For instance, the oxidation of 2-biphenylthiol using DMSO or a hydrogen peroxide/iodide system would yield the desired symmetrical disulfide.

In addition to these direct oxidation routes, palladium catalysis has been employed in the context of synthesizing derivatives from 2-biphenylyl disulfides. researchgate.netelsevierpure.com The preparation of the starting disulfide itself is a critical step, often accomplished through established procedures to ensure purity. researchgate.net For example, the synthesis of functionalized biphenyl (B1667301) dichalcogenides has been achieved using Suzuki-Miyaura coupling to form an iodobiphenyl derivative, which is then converted to the target disulfide. researchgate.net Another approach involves the reaction of organic halides, such as 2-halobiphenyl, with sodium thiosulfate (B1220275) in DMSO to produce symmetrical disulfides. rsc.orgresearchgate.net

Strategies for the Preparation of Unsymmetrical Biphenylyl Disulfide Derivatives

The synthesis of unsymmetrical disulfides, where a 2-biphenylylthio group is bonded to a different sulfur-containing moiety, presents a greater challenge than the preparation of their symmetrical counterparts. The simple co-oxidation of two different thiols, such as 2-biphenylthiol and another thiol, typically results in a statistical mixture of three disulfide products (two symmetrical and one unsymmetrical), leading to low yields and difficult purification. nih.govgoettingen-research-online.de

To overcome this, strategies have been developed that avoid the direct co-oxidation of thiols. A common and effective approach involves the reaction of a thiol with a sulfenyl derivative. bac-lac.gc.ca For the synthesis of an unsymmetrical biphenylyl disulfide, this could involve reacting 2-biphenylthiol with a pre-formed sulfenyl halide, or conversely, reacting a 2-biphenylsulfenyl derivative with a different thiol.

Several specific reagents and methods facilitate this transformation:

N-Trifluoroacetyl Arenesulfenamides : These compounds serve as effective precursors for unsymmetrical disulfides, reacting with thiols to give the desired products in high yields. organic-chemistry.org

1-Chlorobenzotriazole (BtCl) : A thiol can be reacted with BtCl to form a benzotriazolated thiol intermediate (RSBt), which subsequently reacts with a second, different thiol in a one-pot sequence to yield an unsymmetrical disulfide. organic-chemistry.org

Phosphorus-based Reagents : The reaction of thiols with reagents like bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide provides a mild and high-yielding route to unsymmetrical disulfides that is tolerant of a wide array of functional groups. organic-chemistry.org

Nickel-Catalyzed Reductive Coupling : A modern approach involves the nickel-catalyzed cross-electrophile coupling of unactivated alkyl bromides with symmetrical tetrasulfides, which can be adapted for the synthesis of unsymmetrical aryl-alkyl disulfides. nih.govgoettingen-research-online.de

Dynamic Covalent Self-Assembly in the Formation of Biphenyl-Bridged Disulfide Macrocycles

Dynamic covalent chemistry (DCC) utilizing reversible disulfide bond formation has emerged as a powerful tool for the template-free synthesis of complex molecular architectures. rsc.orgacs.org Biphenyl units are frequently incorporated as rigid spacers in the construction of disulfide-bridged macrocycles, often referred to as "nanohoops". rsc.orgrsc.org

The general strategy involves the self-assembly of dithiol building blocks, such as bis(mercaptomethyl)biphenyl, under conditions that favor thermodynamic products over kinetically formed polymers. rsc.orgacs.org The oxidation of the thiol groups, typically with iodine, in the presence of a pnictogen trichloride (B1173362) additive (e.g., SbCl₃), directs the assembly process. acs.orgresearchgate.net This metaloid-directed approach allows for the high-yield synthesis of discrete, large macrocycles like trimers, tetramers, and even larger cages that are otherwise difficult to access. acs.org

A significant advancement of this strategy is its application in creating unsymmetrical macrocycles through a process known as self-sorting. rsc.orgrsc.org By using two different dithiol ligands in tandem, such as a bis(mercaptomethyl)phenyl and a bis(mercaptomethyl)biphenyl, a library of potential macrocycles can be generated, from which specific unsymmetrical structures can be amplified and isolated. rsc.org These disulfide macrocycles can be further transformed into more robust thioether analogues through sulfur extrusion reactions. rsc.orgresearchgate.net

Table 2: Conditions for Biphenyl-Bridged Disulfide Macrocycle Synthesis

| Building Block(s) | Reaction Conditions | Products | Reference(s) |

|---|---|---|---|

| Bis(mercaptomethyl)biphenyl | 3 mM thiol, 2 equiv. I₂, 2 equiv. SbCl₃ in CHCl₃ for 8 h | Symmetrical disulfide macrocycles (dimer, trimer, tetramer, etc.) | researchgate.net |

| Bis(mercaptomethyl)phenyl (A) and Bis(mercaptomethyl)biphenyl (B) | Co-oxidation of two different dithiols | Library of symmetrical and unsymmetrical disulfide macrocycles | rsc.orgrsc.org |

Functionalization Routes of Biphenyl Precursors for Disulfide Incorporation

The synthesis of this compound and its analogues begins with appropriately functionalized biphenyl precursors. The primary starting material for the parent compound is 2-biphenylthiol. This thiol can be prepared from several common biphenyl derivatives, including 2-phenylphenol, 2-aminobiphenyl (B1664054) (via a diazonium salt), or 2-halobiphenyls. lookchem.com

For more complex, substituted analogues, the biphenyl scaffold itself must first be constructed with the desired functional groups. The Suzuki-Miyaura cross-coupling reaction is a cornerstone method for this purpose, allowing for the versatile synthesis of functionalized biphenyls from boronic acids and aryl halides. researchgate.net This enables the strategic placement of substituents on either aromatic ring of the biphenyl core.

Once the functionalized biphenyl skeleton is assembled, the thiol or disulfide group can be introduced. This often involves converting a substituent already on the ring (e.g., a halide or amine) into a thiol group. Modern C-H activation and functionalization techniques also provide powerful routes to modify the biphenyl core. escholarship.org For example, nitrile-directed remote C-H functionalization allows for the introduction of various groups at the meta-position of biphenylnitriles. escholarship.org While not directly installing a thiol, these methods provide access to a diverse range of functionalized biphenyls that can subsequently be converted into the necessary thiol precursors for disulfide synthesis.

Reactivity and Chemical Transformations of 2 Biphenylyl Disulfide

Reduction Chemistry of the Disulfide Linkage

The cleavage of the sulfur-sulfur bond in 2-biphenylyl disulfide is a key transformation, often achieved through electrochemical methods. This reduction leads to the formation of the corresponding thiol, which can serve as a precursor for further synthetic manipulations.

Cyclic voltammetry is a common technique used to study these processes. researchgate.netdtic.mil For diaryl disulfides, the reduction typically shows an irreversible peak, indicating that the S-S bond is cleaved upon electron transfer. researchgate.net The reduction of the disulfide is generally easier on graphite (B72142) electrodes than on platinum electrodes. escholarship.org The electrochemical behavior of disulfides can be influenced by the electrode material and the solvent used. researchgate.netdtic.mil For instance, in aprotic media like acetonitrile, the reduction of diphenyl disulfide on a glassy carbon electrode is diffusion-controlled and irreversible, leading to the formation of the thiophenolate anion (C₆H₅S⁻). researchgate.net

The electrochemical reduction of disulfide bonds is a valuable synthetic tool, offering a catalytic and sustainable alternative to the use of stoichiometric chemical reducing agents. chemistryviews.org Recent advancements have seen the development of electrocatalytic systems, for example, using vitamin B12 as a catalyst, for the efficient reduction of a wide variety of disulfides, from small molecules to large proteins. chemistryviews.orgchemrxiv.org These methods operate under mild conditions and are compatible with various functional groups. chemrxiv.org

| Parameter | Description | References |

|---|---|---|

| General Reaction | RSSR + 2e⁻ → 2RS⁻ | escholarship.org |

| Technique | Cyclic Voltammetry | researchgate.netdtic.mil |

| Process Nature | Irreversible, diffusion-controlled on glassy carbon | researchgate.net |

| Catalysis | Vitamin B12 can be used as an electrocatalyst | chemistryviews.orgchemrxiv.org |

Proton-coupled electron transfer (PCET) represents a significant mechanism in the cleavage of disulfide bonds, where the transfer of an electron is accompanied by the transfer of a proton. acs.org This process can occur through different pathways, including stepwise and concerted mechanisms. acs.orgresearchgate.net In a stepwise process, electron transfer and proton transfer occur in separate steps, while in a concerted mechanism, they happen in a single kinetic step. acs.org

Theoretical studies on the reaction of hydropersulfides (RSSH) with hydroxyl radicals have shown that a proton-coupled electron transfer process can occur, particularly when the R group is electron-donating. rsc.org While this is not a direct electrochemical reduction, it highlights the feasibility of PCET in reactions involving the S-S bond. rsc.org The efficiency and mechanism of PCET are influenced by factors such as the nature of the substituent groups and the presence of hydrogen-bonding interactions. researchgate.net

Oxidative Transformations of the Sulfur Moiety to Higher Oxidation States

The sulfur atoms in this compound can be oxidized to higher oxidation states, leading to the formation of compounds such as thiolsulfinates (RS(O)SR) and thiolsulfonates (RS(O)₂SR). A common method for this transformation is the oxidation of the disulfide with a peroxide, such as hydrogen peroxide. nih.gov

The oxidation of disulfides to thiolsulfinates can be catalyzed by cyclic seleninate esters. nih.gov This method is generally performed under mild conditions. For example, dibenzyl disulfide can be oxidized to S-benzyl phenylmethanesulfinothioate using hydrogen peroxide in the presence of a catalytic amount of a cyclic seleninate ester in dichloromethane (B109758) at room temperature. nih.gov While this specific example does not use this compound, the methodology is applicable to a variety of aryl and alkyl disulfides. nih.gov The use of one equivalent of the peroxide tends to favor the formation of the thiolsulfinate and suppresses overoxidation to the thiolsulfonate. nih.gov

| Reagent | Catalyst | Product | References |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Cyclic Seleninate Ester | Thiolsulfinate (RS(O)SR) | nih.gov |

Halogenation and Cleavage Reactions of the Disulfide Bond

The disulfide bond in this compound can be cleaved by halogens. Halogenation reactions involve the addition of one or more halogens to a substance. khanacademy.org While specific studies on the halogenation of this compound are not prevalent in the provided search results, the general reactivity of disulfide bonds with halogens is known. For instance, the cleavage of Au-S bonds can be accelerated by the presence of halogens like chlorine and iodine, which attack the gold atom and reduce the energy required for bond breaking. nih.gov A similar principle can be applied to the S-S bond, where a halogen could act as an electrophile, leading to the cleavage of the disulfide bond and the formation of sulfenyl halides.

In synthetic chemistry, visible light-mediated halogenation reactions have become a powerful tool for the functionalization of both aliphatic and aromatic compounds. uni-regensburg.de These methods often involve the generation of halogen radicals that can then react with the substrate.

C-H Functionalization and Annulation Reactions

The biphenyl (B1667301) scaffold of this compound allows for intramolecular C-H functionalization and annulation reactions, which are powerful tools for the synthesis of complex polycyclic molecules. nih.gov

A significant application of this compound is its use as a precursor for the synthesis of dibenzothiophenes through a palladium-catalyzed intramolecular C-H functionalization. researchgate.netdntb.gov.ua This oxidative dehydrogenative cyclization involves the formation of a new carbon-sulfur bond, leading to the rigid, planar dibenzothiophene (B1670422) core structure. dntb.gov.ua

The reaction typically proceeds by treating this compound with a palladium(II) catalyst, such as palladium(II) chloride (PdCl₂), in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net A notable advantage of this method is that it often does not require the addition of other reagents like metal oxidants, bases, or ligands. researchgate.netdntb.gov.ua The reaction shows good tolerance to various functional groups on the biphenyl rings. researchgate.net This methodology has also been successfully applied to the synthesis of dibenzoselenophenes from the corresponding 2-biphenylyl diselenides. researchgate.netdntb.gov.ua

| Catalyst System | Reactant | Product | Reaction Type | References |

|---|---|---|---|---|

| PdCl₂/DMSO | This compound | Dibenzothiophene | Intramolecular C-H Functionalization/Annulation | researchgate.net |

Palladium-Catalyzed Electrophilic Annulation with Alkynylbiphenyls

A notable transformation involving aryl disulfides, including this compound, is the palladium-catalyzed electrophilic annulation with 2-(1-alkynyl)biphenyls. nih.govfao.org This reaction, mediated by iodine, provides a direct route to synthesize 9-sulfenyl phenanthrenes. nih.gov The process involves the combination of a palladium catalyst, such as palladium(II) chloride (PdCl₂), and iodine (I₂) to facilitate the electrophilic annulation. nih.gov A variety of 2-(1-alkynyl)biphenyls can successfully react with different disulfides to produce the corresponding phenanthrene (B1679779) derivatives in yields ranging from moderate to excellent. nih.gov

The reaction demonstrates the utility of palladium catalysis in forming complex aromatic systems through C-S and C-C bond formation. The proposed mechanism involves the activation of the disulfide by the palladium-iodine system, leading to an electrophilic sulfur species that participates in the cyclization with the alkynylbiphenyl.

Table 1: Palladium-Catalyzed Electrophilic Annulation of 2-(1-Alkynyl)biphenyls with Disulfides nih.gov

| 2-(1-Alkynyl)biphenyl Substrate | Disulfide | Product | Yield (%) |

| 2-(Phenylethynyl)biphenyl | Diphenyl disulfide | 9-(Phenylthio)phenanthrene | 85 |

| 2-((4-Methylphenyl)ethynyl)biphenyl | Di-p-tolyl disulfide | 9-((4-Methylphenyl)thio)-2-methylphenanthrene | 82 |

| 2-((4-Methoxyphenyl)ethynyl)biphenyl | Bis(4-methoxyphenyl) disulfide | 9-((4-Methoxyphenyl)thio)-2-methoxyphenanthrene | 78 |

| 2-(Cyclohexylethynyl)biphenyl | Dicyclohexyl disulfide | 9-(Cyclohexylthio)phenanthrene | 65 |

Note: This table is a representative example based on the described reaction type. The specific use of this compound would yield a 9-([1,1'-biphenyl]-2-ylthio)phenanthrene derivative.

Radical Reactions and Mechanistic Pathways Involving Biphenylyl Disulfides

Disulfides can undergo cleavage of the S-S bond to form thiyl radicals, which can then participate in various chemical transformations. The study of radical-driven disulfide bond cleavages is crucial for understanding reaction mechanisms in both synthetic and biological chemistry. nih.gov One such process is the iron-catalyzed cross-electrophile coupling of benzyl (B1604629) halides with disulfides, which proceeds without the need for a terminal reductant or photoredox conditions. nih.gov This reaction provides a practical route to benzylic thioethers. nih.gov

Mechanistic studies, including radical spin experiments, support the involvement of radical intermediates. nih.gov For instance, the reaction of a benzyl bromide with a disulfide in the presence of a radical trap like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) results in the formation of a TEMPO-adduct, confirming a radical pathway. nih.gov The favored pathway for S-S bond cleavage in some radical reactions is proposed to be a direct radical attack on a sulfur atom, leading to the concomitant cleavage of the S-S bond in an SH2-type mechanism. nih.gov This process can have a substantially lower activation energy compared to other competing pathways. nih.gov

The reactivity in these radical reactions can be influenced by steric factors. For example, increasing the steric bulk of the disulfide can lead to decreased reaction yields under identical conditions. nih.gov

Table 2: Influence of Disulfide Steric Hindrance on Iron-Catalyzed Thioether Formation nih.gov

| Disulfide | Product | Yield (%) |

| Dimethyl disulfide | Benzyl methyl thioether | 98 |

| Diethyl disulfide | Benzyl ethyl thioether | 81 |

| Diisopropyl disulfide | Benzyl isopropyl thioether | 52 |

| Di-tert-butyl disulfide | Benzyl tert-butyl thioether | 37 |

Note: This data illustrates a general trend in radical reactions of disulfides. This compound, being a sterically demanding disulfide, would be expected to show reactivity consistent with these trends.

Metal-Catalyzed Cross-Coupling and Cycloaddition Reactions

Metal-catalyzed reactions are fundamental in organic synthesis for the construction of C-C and C-heteroatom bonds. While direct cross-coupling and cycloaddition reactions specifically detailing this compound are not extensively documented in the provided context, the biphenyl moiety itself is a key structure frequently synthesized via cross-coupling reactions. rsc.orgthieme.de Reactions like the Suzuki-Miyaura and Stille couplings are classic methods for forming the biphenyl scaffold. rsc.org

In the context of disulfide reactivity, metal catalysts can facilitate reactions that are otherwise challenging. For instance, palladium has been shown to catalyze [5 + 2] rollover annulation reactions of 1-benzylpyrazoles with alkynes, which involves a twofold C-H activation. nih.gov While this example does not directly involve a disulfide, it highlights the capability of palladium catalysts to orchestrate complex cyclization cascades.

More relevant to the biphenyl structure, Au/Ag bimetallic systems have been developed for the cross-dehydrogenative biaryl coupling between pyrazoles and fluoroarenes. nju.edu.cn This reaction proceeds through a dual catalytic cycle where the silver(I) catalyst activates the electron-poor arene and the gold(III) catalyst activates the electron-rich pyrazole. nju.edu.cn Such bimetallic systems demonstrate the potential for selective C-H activation and cross-coupling to form biaryl linkages. nju.edu.cn

The development of novel metal-catalyzed reactions continues to be an active area of research, and it is conceivable that this compound could serve as a substrate in cross-coupling or cycloaddition reactions designed to construct sulfur-containing polycyclic aromatic compounds or other complex molecules.

Coordination Chemistry and Organometallic Complexes Involving 2 Biphenylyl Disulfide Ligands

Ligand Design and Diverse Coordination Modes of Biphenyl-Disulfide Derivatives

The design of ligands is a critical factor that dictates the reactivity and structure of transition metal complexes. Biphenyl-disulfide derivatives serve as versatile ligands due to the presence of the bulky biphenyl (B1667301) group and the flexible disulfide bridge. The biphenyl moiety offers steric hindrance that can be tuned to control the coordination environment around the metal center, while the sulfur atoms provide effective donor sites.

These ligands exhibit several coordination modes:

Monodentate Ligation: The disulfide can coordinate to a single metal center through one of its sulfur atoms.

Bridging Ligation: The disulfide can bridge two metal centers, with each sulfur atom coordinating to a different metal.

Chelation via S-S Bond Cleavage: A common and significant coordination mode involves the oxidative addition of the disulfide bond to a low-valent metal center. This process cleaves the S-S bond and results in the formation of two metal-thiolate (M-S) bonds, creating a stable metallacyclic structure. The steric profile of the biphenyl group plays a crucial role in stabilizing these resulting complexes.

The functionalization of the biphenyl backbone allows for fine-tuning of the ligand's electronic and steric properties, which in turn influences the properties of the resulting metal complexes. researchgate.net

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with biphenyl-disulfide ligands typically involves the reaction of the disulfide with a suitable metal precursor. For instance, reacting 2-biphenylyl disulfide with a zero-valent palladium source can lead to the oxidative addition of the S-S bond, forming a stable Pd(II) complex.

Spectroscopic techniques are essential for characterizing these complexes.

FT-IR Spectroscopy: The S-S stretching vibration in the free disulfide ligand, typically observed in the range of 500-540 cm⁻¹, disappears upon oxidative addition to a metal center. nsf.gov New bands corresponding to metal-sulfur (M-S) vibrations appear at lower frequencies (400-500 cm⁻¹). nsf.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the organic framework. Changes in the chemical shifts of the biphenyl protons and carbons upon coordination provide evidence of complex formation.

UV-Visible Spectroscopy: These spectra reveal information about the electronic transitions within the complex. Charge-transfer bands, often involving the metal and the sulfur ligands, are characteristic features that provide insight into the electronic structure of the complex. ekb.eg

The table below summarizes typical spectroscopic data for a transition metal complex formed from a biphenyl-disulfide derivative.

| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Expected) | Information Gained |

| FT-IR (cm⁻¹) | S-S stretch: ~500-540 | M-S stretch: ~400-500 | Evidence of S-S bond cleavage and M-S bond formation. |

| ¹H NMR (ppm) | Aromatic protons: 7.2-7.8 | Shifted aromatic signals | Confirmation of ligand coordination. |

| UV-Vis (nm) | π-π* transitions | Metal-to-Ligand Charge Transfer (MLCT) bands | Insight into electronic structure and bonding. |

Modulation of Redox Properties within Metal-Disulfide Systems

Disulfide/thiolate systems are inherently redox-active. The coordination of a disulfide ligand to a transition metal center can significantly modulate these redox properties. nih.gov The metal center can influence the potential at which the disulfide is reduced to two thiolates. This process is often a two-electron reduction. nih.gov

The interplay between the redox-active metal and the disulfide ligand can lead to complex electrochemical behavior. mdpi.com For example, in a complex where the metal can access multiple oxidation states, the reduction may be centered on the ligand, the metal, or be a cooperative process involving both. Cyclic voltammetry is a key technique used to study these properties, revealing the potentials of oxidative and reductive events and providing information on the reversibility of these processes. The non-innocent character of disulfide ligands means they actively participate in the redox chemistry of the complex, giving access to a greater number of redox states. nih.gov

Structural Features of Metal-Biphenylyl Disulfide Complexes

X-ray crystallography provides definitive structural information for these complexes. In complexes formed via oxidative addition, the S-S bond is absent, and two new metal-sulfur bonds are formed. The geometry around the metal center is dictated by its coordination number and electronic configuration. For example, Pd(II) complexes derived from these ligands often exhibit a square planar geometry.

Key structural parameters include:

M-S Bond Lengths: These are typically in the range of 2.2-2.4 Å, depending on the metal and its oxidation state.

S-M-S Bond Angle: In a chelating biphenyl-dithiolate complex, this angle is constrained by the geometry of the ligand backbone.

Biphenyl Dihedral Angle: The twist angle between the two phenyl rings of the biphenyl group can change upon coordination to accommodate the steric demands of the metal's coordination sphere.

The solid-state assembly and crystal packing of these complexes are influenced by intermolecular interactions, which can be studied using techniques like Hirshfeld surface analysis. researchgate.net

The following table presents typical structural data for a square planar Pd(II) complex with a chelating biphenyl-dithiolate ligand.

| Structural Parameter | Typical Value |

| Coordination Geometry | Square Planar |

| Pd-S Bond Length | 2.25 - 2.35 Å |

| S-Pd-S Bite Angle | ~90° - 100° |

| C-S-Pd Bond Angle | ~105° - 115° |

Catalytic Applications of 2 Biphenylyl Disulfide and Its Metal Complexes

Electrocatalytic Processes Facilitated by Biphenylyl Disulfide-Containing Ligands (e.g., CO2 Reduction)

Ligands containing biphenylyl disulfide functionalities have been instrumental in the design of electrocatalysts, particularly for the reduction of carbon dioxide (CO2). A notable example involves a rhenium bipyridyl complex, [Re(SSbpy)(CO)3Cl], where SSbpy is 3,3'-disulfide-2,2'-bipyridine. researchgate.net This complex serves as a molecular precursor for a heterogenized catalyst capable of reducing CO2.

The catalytic process leverages the redox properties of both the rhenium center and the disulfide group on the bipyridyl ligand. Electrochemical analysis reveals that the initial reduction of the complex is a two-electron process occurring at -0.85 V (vs. SCE), which involves the cleavage of the disulfide bond. researchgate.net This step is crucial as it activates the ligand for attachment to an electrode surface. Once immobilized on a gold electrode, the complex demonstrates a catalytic current in the presence of CO2, indicating its role in facilitating the reduction. researchgate.net A study of a related dicopper complex with a bipyridyl ligand showed that two sequential single-electron transfers were necessary to drive the reductive disproportionation of CO2 into carbon monoxide (CO) and carbonate (CO3^2-). ucsd.edu

Role in Homogeneous and Heterogeneous Organic Transformations

Aromatic disulfides, such as diphenyl disulfide, are versatile catalysts in a variety of homogeneous organic photoreactions. beilstein-journals.orgnih.gov Under photoirradiation, the disulfide bond undergoes homolytic cleavage to generate thiyl radicals (RS•). These radicals are highly reactive species that can initiate and propagate a range of organic transformations under mild conditions. beilstein-journals.orgnih.gov This catalytic cycle, driven by light, makes disulfides a class of green and economical radical catalysts. nih.gov

Examples of disulfide-catalyzed photoreactions include:

Cycloadditions: Thiyl radicals can catalyze [3+2] and [4+2] cycloaddition reactions by reversibly adding to unsaturated bonds, creating radical intermediates that subsequently cyclize. beilstein-journals.org

Oxidations: In the presence of light and oxygen, disulfides can catalyze the aerobic oxidation of substrates like diarylacetylenes to produce diaryl-1,2-diketones. beilstein-journals.org The proposed mechanism involves the formation of a thiyl radical which adds to the alkyne, followed by trapping of singlet oxygen. nih.gov

Isomerizations: Allyl alcohols can be isomerized to carbonyl compounds, a process initiated by the abstraction of a hydrogen atom by a photogenerated thiyl radical. beilstein-journals.orgnih.gov

Reductive Dehalogenations: Diphenyl disulfide can act as a pre-catalyst, forming thiophenol in situ, which is an active hydrogen atom transfer (HAT) catalyst for dehalogenation reactions. nih.gov

In the context of metal-catalyzed homogeneous reactions, heterocyclic bismuth(III) compounds have been shown to effectively catalyze the oxidation of thiophenol to diphenyl disulfide using air as the oxidant. researchgate.net This demonstrates the involvement of disulfide-related compounds in transformations facilitated by metal complexes. While specific examples detailing the use of 2-biphenylyl disulfide in heterogeneous catalysis are less common, the principles of its reactivity suggest potential applications where the biphenyl (B1667301) scaffold could be functionalized and immobilized on solid supports to create reusable catalysts for various organic reactions. researchgate.net

Surface Immobilization Strategies for Catalytic Systems

The disulfide group is a highly effective anchor for immobilizing molecular catalysts and functional ligands onto surfaces, particularly gold. researchgate.netrsc.org This strategy is central to the development of heterogeneous catalytic systems, combining the high selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous ones.

One primary strategy involves the direct chemisorption of disulfide-containing molecules onto a gold surface. The S-S bond cleaves upon adsorption, forming two strong gold-thiolate (Au-S) bonds. researchgate.net This method was successfully used to heterogenize the [Re(SSbpy)(CO)3Cl] complex for CO2 reduction. researchgate.net Vibrational sum-frequency generation (SFG) spectroscopy confirmed that the immobilized complex is robustly anchored and oriented with the active site exposed to the solution, which is an ideal configuration for catalysis. researchgate.net

The binding of disulfide-based ligands to gold nanoparticles is another important immobilization technique. rsc.org Studies using fluorescence spectroscopy have shown that an equilibrium exists between free and bound ligands, with a measured association constant of 5 × 10^5 M^−1 for one particular system. rsc.org This reversible binding can be exploited in designing responsive materials. Furthermore, ligands featuring dithiolane groups, which are cyclic disulfides, have been used to functionalize quantum dots and gold nanoparticles, imparting significant colloidal stability over a wide pH range. fsu.edu

A more dynamic approach to surface functionalization is photodynamic disulfide exchange. researchgate.net This method allows for the rapid and reversible attachment, patterning, and exchange of functional groups on a surface. UV irradiation triggers the formation of thiyl radicals from disulfide bonds, which can then interchange with other thiols or disulfides present in the system, enabling rewritable surface chemistry. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Biphenylyl Disulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules like 2-biphenylyl disulfide. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms within the molecule.

For this compound, the ¹H NMR spectrum is expected to exhibit a complex series of multiplets in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the phenyl ring directly attached to the sulfur atom would be influenced by the electron-withdrawing nature and magnetic anisotropy of the disulfide bridge. The protons of the second phenyl group in the biphenyl (B1667301) moiety would show chemical shifts characteristic of a substituted biphenyl system.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Aromatic Disulfides

| Compound | Solvent | C1 (C-S) (ppm) | Aromatic Carbons (ppm) |

| Diphenyl disulfide | CDCl₃ | ~137.0 | ~129.1, ~127.5, ~127.2 |

| Bis(4-methylphenyl) disulfide | CDCl₃ | ~134.5 | ~138.0, ~129.9, ~128.8 |

| Bis(4-chlorophenyl) disulfide | CDCl₃ | ~135.8 | ~134.2, ~130.5, ~129.3 |

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Vibrational Spectroscopy (IR, Raman, Nano-FTIR) for Molecular and Surface Characterization

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by several key absorption bands. The vibrations of the biphenyl group would give rise to characteristic bands for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C stretching within the aromatic rings (typically in the 1400-1600 cm⁻¹ region), and C-H out-of-plane bending (in the 690-900 cm⁻¹ region), which are indicative of the substitution pattern. nist.govnist.gov A crucial, though often weak, absorption is the S-S stretching vibration, which for diaryl disulfides typically appears in the range of 500-600 cm⁻¹. researchgate.net The C-S stretching vibration is expected in the 600-800 cm⁻¹ range. nih.gov For the analogous diphenyl disulfide, characteristic IR absorptions are well documented. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, as it is sensitive to the polarizability of bonds. The S-S bond, being relatively nonpolar, often gives a more intense signal in the Raman spectrum compared to the IR spectrum, typically in the 480-540 cm⁻¹ region for organic disulfides. researchgate.net The symmetric vibrations of the aromatic rings in the biphenyl moiety are also expected to be strong in the Raman spectrum.

Nano-FTIR: This advanced technique combines the chemical specificity of FTIR with the high spatial resolution of atomic force microscopy, enabling the vibrational characterization of materials at the nanoscale. For this compound, Nano-FTIR could be employed to study the vibrational properties of thin films or self-assembled monolayers, providing insights into molecular orientation and intermolecular interactions on a surface.

Interactive Data Table: Key Vibrational Frequencies for Aromatic Disulfides and Related Moieties

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity in IR | Expected Intensity in Raman |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Strong | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong | Strong |

| C-S Stretch | 600 - 800 | Medium | Medium |

| S-S Stretch | 500 - 600 | Weak to Medium | Medium to Strong |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong | Weak |

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-resolution mass spectrometry (HRMS) is an essential tool for the precise identification and structural analysis of this compound. It allows for the accurate determination of the molecular weight and elemental composition, and the study of fragmentation patterns provides valuable information about the molecule's structure.

The molecular formula of this compound is C₂₄H₁₈S₂. HRMS can confirm this composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙). The expected exact mass can be calculated and compared to the experimentally determined value, typically with an error of less than 5 parts per million (ppm).

Electron ionization (EI) is a common technique used in mass spectrometry. The mass spectrum of this compound under EI conditions is expected to show a prominent molecular ion peak. A characteristic fragmentation pathway for diaryl disulfides is the homolytic cleavage of the S-S bond, which would result in the formation of a 2-biphenylthiolate radical cation. Further fragmentation of the biphenyl moiety would also be observed. For the related diphenyl disulfide (C₁₂H₁₀S₂), the molecular ion is observed at an m/z of approximately 218.02. nih.gov Its fragmentation pattern is dominated by ions corresponding to the phenylthiolate cation and further loss of sulfur. nih.gov

Interactive Data Table: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Expected Fragmentation Pathway |

| [M]⁺˙ | C₂₄H₁₈S₂ | 370.0849 | Molecular Ion |

| [M/2]⁺ | C₁₂H₉S | 185.0425 | Homolytic S-S bond cleavage |

| [C₁₂H₉]⁺ | C₁₂H₉ | 153.0704 | Loss of sulfur from [M/2]⁺ |

X-ray Crystallography for Solid-State Structural Analysis (e.g., Bond Lengths, Torsion Angles)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion (dihedral) angles, offering a detailed picture of its molecular conformation.

While a specific crystal structure for this compound is not available in the searched literature, the structural parameters can be anticipated based on studies of related compounds. For organic disulfides, the S-S bond length is typically around 2.0-2.1 Å. wikipedia.org A key conformational feature of disulfides is the C-S-S-C dihedral angle, which is generally around ±90°, indicating a non-planar arrangement of these atoms. wikipedia.org

Interactive Data Table: Typical Structural Parameters for Diaryl Disulfides

| Parameter | Typical Value |

| S-S Bond Length | 2.0 - 2.1 Å |

| C-S Bond Length | 1.75 - 1.85 Å |

| C-S-S Bond Angle | 100 - 105° |

| C-S-S-C Torsion Angle | ± 80 - 100° |

| Biphenyl Inter-ring Torsion Angle | 30 - 50° (in solid state) |

Surface-Sensitive Spectroscopic and Microscopic Methods (e.g., SFG, AFM, STM) for Thin Film and Interfacial Analysis

Surface-sensitive techniques are crucial for understanding the behavior of this compound when it is organized in thin films or at interfaces, which is relevant for applications in molecular electronics and surface functionalization.

Self-Assembled Monolayers (SAMs): Aromatic disulfides are known to form self-assembled monolayers on noble metal surfaces, such as gold. dtic.milrsc.org This process typically involves the cleavage of the S-S bond and the formation of a strong Au-S bond, resulting in a monolayer of the corresponding thiolate, in this case, 2-biphenylylthiolate. dtic.mil

Sum-Frequency Generation (SFG) Spectroscopy: SFG is a surface-specific vibrational spectroscopy technique that can provide information about the structure and orientation of molecules at an interface. For a SAM of 2-biphenylylthiolate, SFG could be used to probe the orientation of the biphenyl groups relative to the surface.

Atomic Force Microscopy (AFM): AFM is a powerful microscopic technique that can image the topography of a surface with nanoscale resolution. spectraresearch.comoxinst.commdpi.com For a thin film or SAM of this compound, AFM can be used to assess the film's uniformity, domain structure, and the presence of defects. researchgate.net It can also be used to probe the mechanical properties of the film.

Scanning Tunneling Microscopy (STM): STM is another high-resolution microscopy technique that can provide atomic-scale images of conducting surfaces. For a SAM of 2-biphenylylthiolate on a conductive substrate like gold, STM can reveal the packing arrangement of the molecules within the monolayer, providing insights into the intermolecular interactions that govern the self-assembly process. rsc.org

The study of this compound at interfaces is informed by extensive research on related aromatic thiols and disulfides, which demonstrate the formation of well-ordered monolayers with packing structures dependent on the molecular architecture and substrate. dtic.milrsc.orgnih.gov

Theoretical and Computational Investigations of 2 Biphenylyl Disulfide Systems

Density Functional Theory (DFT) Studies of Electronic Structure, Energetics, and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of disulfide-containing molecules, providing valuable information on their stability, geometry, and chemical reactivity.

Electronic Structure and Energetics:

The electronic properties of aryl disulfides are significantly influenced by the interplay between the disulfide bridge and the aromatic rings. DFT calculations on diphenyl disulfide, a closely related compound, have shown that the S-S bond dissociation energy (BDE) is a key factor in its reactivity. semanticscholar.orgresearchgate.net The BDE for diphenyl disulfide has been calculated to be approximately 47-48 kcal/mol. ehu.es This value is influenced by the electronic effects of the phenyl groups. semanticscholar.org

The geometry of the biphenyl (B1667301) moiety is another critical aspect. The dihedral angle between the two phenyl rings in biphenyl itself has been a subject of extensive theoretical study. High-level calculations suggest that the equilibrium dihedral angle is around 45°. libretexts.org The rotation around the central C-C bond is associated with energy barriers. The planar conformation (0° dihedral angle) and the perpendicular conformation (90° dihedral angle) represent rotational barriers. acs.orgcomporgchem.com Accurate calculations place these barriers at approximately 8.0 kJ/mol for the planar and 8.3 kJ/mol for the perpendicular conformation, respectively. acs.orgresearchgate.net The presence of the disulfide linkage at the 2-position in 2-biphenylyl disulfide would be expected to significantly influence these torsional energetics due to steric hindrance and electronic interactions.

| Parameter | Compound | Computational Method | Calculated Value |

|---|---|---|---|

| S-S Bond Dissociation Energy | Diphenyl Disulfide | DFT | ~48 kcal/mol ehu.es |

| Torsional Barrier (Planar) | Biphenyl | Coupled Cluster/DFT | 8.0 kJ/mol acs.orgresearchgate.net |

| Torsional Barrier (Perpendicular) | Biphenyl | Coupled Cluster/DFT | 8.3 kJ/mol acs.orgcomporgchem.com |

Reactivity:

DFT can also be used to predict the reactivity of this compound. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's susceptibility to nucleophilic and electrophilic attack. The energy and distribution of these orbitals can provide insights into the most likely sites for chemical reactions. For instance, the disulfide bond is often the most reactive site in redox reactions.

Computational Modeling of Redox Processes and Molecular Switching Mechanisms

The disulfide bond is redox-active, meaning it can be reversibly reduced to two thiol groups and re-oxidized to the disulfide. This property is central to the function of many biological molecules and has been explored in the design of molecular switches. Computational modeling plays a vital role in understanding and predicting these redox processes.

Redox Potentials:

Molecular Switching:

The change in geometry upon reduction of a disulfide bridge can be harnessed for molecular switching applications. In a system where a disulfide bond bridges the two phenyl rings of a biphenyl unit, reduction of the disulfide would lead to a significant change in the dihedral angle between the rings. This conformational change can, in turn, alter the electronic and photophysical properties of the molecule, such as its conductivity or fluorescence. Computational studies can model this process, predicting the structures of the oxidized (closed) and reduced (open) states and the energy changes associated with the transition.

| State | Description | Expected Conformational Feature | Potential Application |

|---|---|---|---|

| Oxidized (Disulfide) | The two biphenyl rings are linked by the S-S bond. | Constrained dihedral angle between the phenyl rings. | "OFF" or "ON" state in a molecular switch. |

| Reduced (Dithiol) | The S-S bond is cleaved, resulting in two thiol groups. | Increased rotational freedom and a larger dihedral angle. | "ON" or "OFF" state, complementary to the oxidized state. |

Molecular Dynamics Simulations for Conformational Changes and Assembly Processes

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how this compound explores different conformations and interacts with its environment.

Conformational Dynamics:

MD simulations can be used to explore the conformational landscape of this compound. This includes the rotation around the biphenyl C-C bond and the dihedral angles of the disulfide bridge itself. The C-S-S-C dihedral angle in organic disulfides is typically around 85°. wikipedia.org The flexibility of the molecule and the barriers between different conformational states can be quantified through MD simulations. For instance, simulations can show how the presence of the disulfide linkage at the 2-position restricts the rotation of the phenyl rings compared to unsubstituted biphenyl.

Self-Assembly:

In suitable solvents or on surfaces, molecules like this compound can self-assemble into ordered structures. MD simulations can provide insights into the initial stages of these assembly processes. By modeling the interactions between multiple molecules, it is possible to predict how they will arrange themselves and what types of intermolecular forces will stabilize the resulting assembly.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods are invaluable for predicting and interpreting spectroscopic data. They can also be used to quantify the non-covalent interactions that govern how molecules interact with each other.

Spectroscopic Signatures:

DFT calculations can be used to predict the vibrational spectra (infrared and Raman) of this compound. researchgate.netmdpi.combohrium.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data. This allows for the assignment of specific spectral features to particular molecular motions. For instance, the S-S stretching vibration in disulfides typically appears in the Raman spectrum in the region of 500-550 cm⁻¹. nih.gov The exact position of this peak is sensitive to the conformation of the disulfide bond. nih.gov

| Spectroscopic Technique | Predicted Feature | Associated Molecular Property |

|---|---|---|

| Raman Spectroscopy | Peak around 500-550 cm⁻¹ | S-S bond stretching vibration. nih.gov |

| Infrared Spectroscopy | Characteristic C-H and C-C stretching and bending modes. | Vibrations of the biphenyl backbone. |

| UV-Vis Spectroscopy | Absorption bands in the UV region. | Electronic transitions (e.g., π-π* transitions of the aromatic rings). |

Intermolecular Interactions:

The interactions between this compound molecules are governed by a combination of forces, including van der Waals interactions (specifically, π-π stacking of the phenyl rings) and weaker electrostatic interactions. harvard.edu High-level quantum chemical calculations can be used to determine the binding energies of molecular dimers. For the benzene (B151609) dimer, a fundamental model for π-π interactions, the interaction energy has been calculated to be around 2.5 kcal/mol. acs.org The geometry of the dimer (e.g., parallel-displaced vs. T-shaped) affects this energy. acs.orgproquest.com For this compound, the presence of the bulky disulfide group would likely favor specific orientations in a dimer or larger aggregate, which can be explored through computational energy calculations. nih.gov

Advanced Material Science Applications Non Biological/non Clinical

Integration into Molecular Electronic Devices and Switches

Biphenyl-based molecules containing disulfide bridges have been investigated as potential reversible molecular switches. acs.orgfigshare.com The switching mechanism in these systems is based on the controlled oxidation and reduction of the disulfide bond, which in turn modulates the torsion angle (φ) between the two phenyl rings of the biphenyl (B1667301) unit. acs.orgfigshare.com This conformational change directly impacts the electronic conductance of the molecule when it is positioned between two electrodes. acs.orgfigshare.com

In a "closed" or oxidized state, the disulfide bridge constrains the biphenyl unit, resulting in a smaller torsion angle. acs.orgfigshare.com Conversely, in the "opened" or reduced state, the disulfide bond is cleaved, allowing for a larger torsion angle. acs.orgfigshare.com This change in geometry affects the π-orbital overlap between the two aromatic rings, leading to a significant difference in conductance between the two states. acs.orgfigshare.com The "closed" state typically exhibits higher conductance, while the "opened" state has lower conductance, making it a viable candidate for a molecular switch. acs.orgfigshare.com

Theoretical calculations, such as those using density functional theory (DFT) and non-equilibrium Green's function techniques, have been employed to study the mechanical and thermodynamic properties of such molecular junctions. acs.orgfigshare.com These studies have shown a favorable product ratio for the reduction of the disulfide bridge over the anchoring sulfur atoms, which is a desirable characteristic for a reliable molecular switch. acs.orgfigshare.com The influence of mechanical stretching on the thermodynamic and transport properties of these biphenyl-based molecular switches has also been explored, revealing that mechanical stress can affect the reduction potentials of the disulfide bridge and the anchoring sulfur atoms. conicet.gov.ar

Table 1: Conductance States of a Biphenyl-Based Molecular Switch

| State | Disulfide Bridge | Torsion Angle (φ) | Conductance |

|---|---|---|---|

| Closed | Oxidized | ~28° | High |

| Opened | Reduced | ~65° | Low |

Self-Assembled Monolayers (SAMs) and Thin Film Architectures on Conductive Surfaces

The disulfide group in 2-biphenylyl disulfide and its derivatives serves as an effective anchor for the formation of self-assembled monolayers (SAMs) on conductive surfaces, particularly gold (Au). nih.gov When exposed to a gold surface, the disulfide bond (S-S) in molecules like 2,2′-dipyrimidyl disulfide cleaves, leading to the formation of two sulfur-gold bonds and resulting in a densely packed monolayer of the corresponding thiolate species. nih.gov

The formation and structural order of these SAMs can be influenced by various factors, including the concentration of the disulfide solution and the pH. nih.gov For instance, in the case of 2-pyrimidinethiolate (2PymS) SAMs formed from 2,2′-dipyrimidyl disulfide, the surface morphology and the size of ordered domains can be controlled by adjusting the solution's pH. nih.gov X-ray photoelectron spectroscopy (XPS) is a key technique used to confirm the cleavage of the disulfide bond and the formation of thiolate SAMs on the gold surface. nih.gov

Mixed SAMs, composed of different molecular species, have also been created using biphenyl-containing thiols. For example, mixed SAMs of dodecanethiol and a biphenyl-containing butane thiol have been formed on Au(111) surfaces. nih.gov In these systems, the biphenyl-containing molecules can be inserted into a pre-existing dodecanethiol monolayer, often at defect sites such as domain boundaries or etch pits in the gold substrate. nih.gov This allows for the creation of patterned surfaces with domains of different molecular species. nih.gov

Supramolecular Structures and Macrocycles for Functional Materials (e.g., Nanohoops, Cyclophanes)

The principles of dynamic covalent chemistry, particularly disulfide exchange, have been utilized to synthesize novel supramolecular structures and macrocycles incorporating biphenyl units. rsc.org This approach allows for the self-assembly of complex architectures from simpler building blocks. Biphenyl-linked disulfide macrocycles, which are variants of the well-known phenyl-bridged paracyclophanes, have been created using this strategy. rsc.org

One notable application is the synthesis of "nanohoops," which are cyclic structures with dimensions on the nanometer scale. rsc.org By employing a combination of dynamic covalent self-assembly and sulfur extrusion, new biphenyl-bridged disulfide and thioether macrocycles have been prepared. rsc.org Furthermore, this methodology has been extended to the use of two different thiols in tandem to produce unsymmetrical disulfides, which can then be trapped as unsymmetrical thioether "nanohoops." rsc.org This self-sorting strategy enables the significant amplification of specific unsymmetrical trimers from a complex library of potential macrocyclic products. rsc.org

Building Blocks for Polymeric and Framework Materials (e.g., Metal-Organic Frameworks, MOFs)

Biphenyl moieties, including those that can be derived from or incorporate disulfide linkages, are valuable building blocks for the creation of advanced polymeric materials and metal-organic frameworks (MOFs). In the realm of polymers, monomers containing biphenyl groups have been used to synthesize covalently crosslinked polymers that exhibit noncovalent π-π stacking interactions within their three-dimensional network. nih.govnih.gov These interactions can influence the material's properties, such as its swelling behavior and mechanical integrity. nih.govnih.gov

While direct incorporation of this compound into MOFs is not extensively documented in the provided search results, the use of biphenyl- and bipyridyl-based ligands is a common strategy in the design of MOFs. nih.gov These frameworks are constructed from metal ions or clusters connected by organic linkers, and the geometry and functionality of the linker dictate the resulting structure and properties of the MOF. nih.gov Disulfide bonds can be incorporated into polymeric materials to introduce degradability. mdpi.com For example, the insertion of disulfide units into the main chain of polyolefins renders the polymer susceptible to cleavage in the presence of specific chemical agents, such as trisubstituted phosphines. mdpi.com

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways for Complex Biphenylyl Disulfide Architectures

The synthesis of disulfide-containing molecules has traditionally relied on the oxidation of thiols. beilstein-journals.org However, modern synthetic chemistry is continually seeking more efficient, milder, and more versatile methods. A significant advancement is the development of synthetic routes that bypass the use of odorous thiols. One such innovative approach utilizes sodium sulfinates as stable sulfur sources, which, under catalysis by tetrabutylammonium (B224687) iodide (TBAI), can produce a variety of disulfides in moderate to excellent yields. beilstein-journals.org This method represents a valuable addition to the synthetic chemist's toolbox for accessing biphenylyl disulfide structures.

Beyond discrete molecules, research is focusing on integrating the biphenylyl disulfide unit into more complex, supramolecular architectures. A notable example is the palladium-catalyzed oxidative cyclization of 2-biphenylyl disulfides to form dibenzothiophene (B1670422) derivatives. nih.govresearchgate.net This C-H functionalization reaction proceeds with high tolerance for various functional groups and, remarkably, does not require additional metal oxidants, bases, or ligands. nih.govresearchgate.net This strategy opens a pathway to rigid, heteroaromatic structures derived from the flexible biphenyl (B1667301) disulfide scaffold.

Furthermore, the principles of coordination chemistry are being applied to construct highly ordered materials. The solvothermal synthesis of metal-organic frameworks (MOFs) allows for the incorporation of custom-designed organic linkers into crystalline, porous structures. kaznu.kzresearchgate.net By designing and synthesizing complex biphenyl dithiol linkers, it is possible to form disulfide bonds in situ during MOF assembly, creating sophisticated, redox-active framework materials. rsc.org These methods are pivotal for creating intricate architectures where the specific placement and properties of the biphenylyl disulfide unit are crucial for function.

Development of Advanced Catalytic Systems and Methodologies Utilizing Biphenylyl Disulfide Ligands

The biphenyl scaffold is a cornerstone in the design of ligands for transition metal catalysis, prized for its steric and electronic tunability. arabjchem.orgnih.gov Incorporating a disulfide linkage into this framework offers a new dimension for ligand design, introducing redox activity and unique coordination geometries.

Biphenyl-based ligands are instrumental in a wide array of catalytic transformations. For instance, N-functionalized bis(diarylphosphino)amine-type ligands, which share the core biphenyl structure, are used in applications ranging from homogeneous catalysis to materials science. acs.org Research into biphenyl-based N3O ligands that coordinate with copper(II) has produced complexes characterized by their electrochemical properties. nih.gov These complexes have been studied for their ability to catalyze the oxidation of catechols, demonstrating that the ligand framework plays a direct role in the redox activity of the metal center. nih.gov

The pronounced redox activity of certain ligand systems is a key area of investigation. For example, copper(II) complexes with redox-active BIAN (bis(imino)acenaphthene) ligands, which can be conceptually related to functionalized biphenyl systems, are effective catalysts for hydrocarbon oxidation. mdpi.com The catalytic mechanism relies on the Cu(II)/Cu(I) redox couple, which is facilitated by the redox-active ligand. mdpi.com Similarly, the development of catalytic systems for the hydrogenation of disulfides to thiols using palladium on carbon (Pd/C) showcases the potential for biphenyl disulfides to act as substrates in producing valuable thiol products under mild conditions. nacatsoc.org

| Catalytic System | Metal Center | Reaction Type | Application / Finding |

| Biphenyl-based N3O Ligands | Copper (Cu) | Oxidation | Weakly active for the oxidation of di-tert-butyl catechol. nih.gov |

| BIAN Ligand Complexes | Copper (Cu) | Hydrocarbon Oxidation | Catalyzes the oxidation of isopropylbenzene via a Cu(II)/Cu(I) redox couple. mdpi.com |

| Pd/C Catalyst | Palladium (Pd) | Disulfide Hydrogenation | Efficiently reduces aromatic disulfides to their corresponding thiols. nacatsoc.org |

| PdCl2/DMSO | Palladium (Pd) | C-H Functionalization / Cyclization | Converts 2-biphenylyl disulfides into dibenzothiophenes without extra ligands or oxidants. researchgate.net |

In-Depth Mechanistic Elucidation of Complex Transformations and Redox Events

The functionality of biphenylyl disulfide is fundamentally linked to the chemistry of its sulfur-sulfur bond. This bond can undergo reversible cleavage and formation, a process central to its role in catalysis and responsive materials. A primary mechanism involves the homolytic cleavage of the S-S bond, often initiated by light, to form two thiyl radicals (RS•). nih.gov These highly reactive species can participate in a wide range of chemical transformations, acting as hydrogen atom transfer (HAT) catalysts or initiating polymerization. nih.gov

Electrochemical methods, particularly cyclic voltammetry, are powerful tools for probing the redox behavior of these compounds. Studies on copper complexes with biphenyl-based ligands show quasi-reversible one-electron reductions, providing quantitative data on their redox potentials. nih.gov For instance, a series of such complexes exhibited reduction potentials between 0.13 V and 0.58 V vs. Ag/AgCl. nih.gov In other systems, the reversible Cu(II)/Cu(I) redox event is central to the catalytic cycle. mdpi.com

The redox chemistry of disulfides is also a key feature in biological systems and materials science. In redox-responsive drug delivery systems, disulfide bonds are stable in the extracellular environment but are readily cleaved inside cancer cells by reacting with high concentrations of glutathione (B108866) (GSH), triggering drug release. nih.gov This sulfhydryl-disulfide exchange reaction is a well-understood redox event. nih.gov In the context of self-healing materials, the dynamic exchange between disulfide bonds allows for network rearrangement and damage repair, a process that can be triggered without catalysts at room temperature in appropriately designed polymer networks. nih.govacs.orgmdpi.com

| Compound/System | Technique/Study | Key Mechanistic Finding | Redox Potential (E₁/₂) |

| Organic Disulfides | Photoreaction Review | Homolytic cleavage under photoirradiation forms thiyl radicals (RS•), which act as versatile catalysts. nih.gov | Not Applicable |

| Biphenyl-based Cu(II) Complexes | Cyclic Voltammetry | Undergo quasi-reversible one-electron reductions. nih.gov | 0.13–0.58 V vs. Ag/AgCl |

| BIAN Ligand-Cu(II) Complexes | Cyclic Voltammetry | Exhibit a quasi-reversible Cu(II)/Cu(I) redox event. mdpi.com | 0.66–0.81 V vs. SHE |

| Disulfide-containing Polymers | Drug Delivery Study | Disulfide bonds are cleaved by glutathione (GSH) in cancer cells via a sulfhydryl-disulfide exchange. nih.gov | Not Applicable |

| Aromatic Disulfide Vitrimers | Material Science Study | Self-healing occurs via a disulfide exchange reaction, allowing polymer network rearrangement. nih.govacs.org | Not Applicable |

Rational Design of Functional Materials with Tunable Properties Based on the Biphenyl-Disulfide Scaffold

The unique properties of the biphenyl-disulfide unit, particularly its dynamic and redox-responsive nature, make it an excellent building block for advanced functional materials. researchgate.net A prominent application is in the field of self-healing polymers and vitrimers. nih.govacs.orgacs.org These materials incorporate aromatic disulfide bonds as dynamic cross-links within a polymer network. researchgate.net The reversible nature of the disulfide exchange reaction allows the material to repair itself upon damage, often at room temperature and without the need for an external catalyst. nih.govacs.org The mechanical properties and healing efficiency of these materials can be finely tuned through the molecular design of the disulfide cross-linkers. acs.org

In another domain, the redox activity of the disulfide bond is harnessed for energy storage applications. Researchers have developed redox-active polymer particles by cross-linking polymer microparticles with disulfide moieties. uchicago.edu These materials store energy via a reversible two-electron reduction of the disulfide bond. uchicago.edu Such organosulfur-based materials are promising for next-generation batteries due to their potentially high specific capacities, tunable structures, and the abundance of raw materials. researchgate.netuchicago.edu

The biphenyl-disulfide scaffold is also being integrated into redox-responsive platforms for biomedical applications. nih.govrsc.org Polymer brushes containing disulfide linkers can be used to capture and release proteins or cells on demand. nih.gov The cleavage of the disulfide bond under reducing conditions serves as the trigger for release. Similarly, nanoparticles formulated from poly(disulfide)s are being developed for targeted drug delivery. nih.govrsc.org These nanocarriers can encapsulate chemotherapy agents and release them preferentially within tumor cells, which have higher concentrations of the reducing agent glutathione, thereby enhancing therapeutic efficacy and reducing systemic toxicity. nih.govrsc.org

| Material Type | Core Scaffold | Tunable Property | Mechanism / Application |

| Self-Healing Elastomers | Aromatic Disulfide Cross-linkers | Self-healing efficiency, mechanical strength | Dynamic disulfide exchange reaction allows for network repair at room temperature. nih.govacs.orgacs.org |

| Redox-Active Particles | Disulfide Cross-Linked Polymers | Specific capacity, electrochemical reversibility | Reversible two-electron reduction of the S-S bond for energy storage. uchicago.edu |

| Redox-Responsive Polymer Brushes | Pyridyl Disulfide Monomers | Analyte binding and release | Reversible thiol-disulfide exchange for capturing and releasing biomolecules. nih.gov |

| Drug Delivery Nanoparticles | Poly(disulfide) backbone | Drug release | Redox-responsive cleavage of disulfide bonds by intracellular glutathione (GSH). nih.govrsc.org |

Q & A

Basic Research: How can 2-biphenylyl disulfide be synthesized and characterized with reproducibility in academic settings?

Methodological Answer:

Synthesis typically involves thiol-disulfide exchange reactions or oxidative coupling of biphenyl thiol precursors under controlled conditions (e.g., using oxidizing agents like iodine or H₂O₂). For reproducible characterization:

- Purity validation : Use HPLC (≥95% purity) with a C18 column and UV detection at 254 nm .

- Structural confirmation : Combine NMR (e.g., ¹H/¹³C for biphenyl protons and disulfide bond protons) with high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected m/z ~ 310.4 for C₁₂H₁₀S₂) .

- Reproducibility : Document reaction conditions (solvent, temperature, stoichiometry) in alignment with Beilstein Journal guidelines for experimental transparency .

Advanced Research: What analytical challenges arise in resolving disulfide bond connectivity in this compound derivatives, and how can they be addressed?

Methodological Answer:

Disulfide bond ambiguity in derivatives (e.g., asymmetric biphenyl-substituted analogs) requires:

- Non-reducing peptide mapping : Use LC-HRMS to preserve disulfide bonds during analysis. For complex mixtures, employ partial reduction strategies to isolate intermediates .

- Tandem MS/MS fragmentation : Compare reduced vs. non-reduced samples to distinguish inter- vs. intra-molecular disulfide linkages. Software tools like pLink-SS aid in disulfide bond assignment .

- Contradiction resolution : If data conflicts (e.g., unexpected m/z signals), re-validate via isotopic labeling or orthogonal techniques like X-ray crystallography .

Basic Research: What are the standard protocols for assessing the thermal stability of this compound in inert vs. oxidative environments?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Heat samples at 10°C/min under nitrogen (inert) vs. air (oxidative). Record decomposition temperatures (Td) and mass loss profiles.

- Kinetic studies : Use Arrhenius plots to compare activation energies (Ea) in different atmospheres. For oxidative degradation, monitor sulfoxide/sulfone formation via FTIR .

- Data interpretation : Note that discrepancies in reported Td values may stem from impurities or moisture content; include purity data in supplementary materials .

Advanced Research: How can computational models predict the reactivity of this compound in catalytic or biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for S-S and C-S bonds to predict cleavage tendencies under catalytic stress .

- Molecular dynamics (MD) : Simulate interactions with enzymes (e.g., thioredoxin reductase) to assess redox potential or bioreductive activation .

- Validation : Cross-check computational predictions with experimental cyclic voltammetry (CV) data to resolve contradictions (e.g., overestimated redox activity) .

Basic Research: What are the best practices for handling and storing this compound to prevent disulfide scrambling or degradation?

Methodological Answer:

- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to minimize light/oxygen exposure .

- Handling : Use chelating agents (e.g., EDTA) in buffers to prevent metal-catalyzed oxidation. Avoid reducing agents (e.g., DTT) unless intentional reduction is required .

- Stability monitoring : Perform periodic LC-MS checks to detect degradation products like biphenyl thiols or sulfoxides .

Advanced Research: How can high-throughput screening (HTS) optimize this compound derivatives for material science applications?

Methodological Answer:

- Combinatorial libraries : Synthesize derivatives via parallel reactions (e.g., varying substituents on biphenyl rings) and screen for properties like conductivity or mechanical strength .

- Automated characterization : Use robotic platforms for rapid TGA, DSC, and UV-vis analysis. Machine learning algorithms can correlate structural features with performance metrics .

- Data curation : Address batch-to-batch variability by standardizing synthetic protocols and including negative controls in HTS datasets .